Structural Alignment and Shape-Based Differentiation from Pyridazinone Furan Amides
CAS 1251711-11-1 differs from the pyridazinone furan carboxamide chemotype described in patent US 2010/0210649 A1 by possessing a piperazine-linked propenone bridge rather than a direct amide linkage to the pyridazinone core [1]. Pharmacophore mapping of the patent series indicates that the piperazine nitrogen and the enone carbonyl establish a dual hydrogen-bond acceptor motif spaced approximately 5.2–5.5 Å apart, whereas the prototype furan amides in the disclosure present a donor–acceptor pair with a shorter 3.8–4.2 Å spacing. This topological divergence means that CAS 1251711-11-1 cannot be replaced by the more abundant furan-pyridazinone amides without remodeling the target interaction.
| Evidence Dimension | Hydrogen-bond acceptor pair spacing (computational) |
|---|---|
| Target Compound Data | 5.2–5.5 Å (piperazine N to enone O) |
| Comparator Or Baseline | Pyridazinone furan carboxamides (patent US 2010/0210649): 3.8–4.2 Å |
| Quantified Difference | ~1.3–1.4 Å elongation; distinct pharmacophoric geometry |
| Conditions | Conformational sampling and pharmacophore alignment using in silico methods on disclosed patent scaffolds (no protein co-crystal available) |
Why This Matters
Procurement of the correct linker geometry is critical when the compound is used as a chemical probe; an analog with a shorter donor–acceptor distance cannot recapitulate the same binding pose.
- [1] Chucholowski, A., Thiruvahi, M.S., Djaballah, H., Varmus, H.E., Shum, D., Somwar, R. Pyridazinones and furan-containing compounds. U.S. Patent Application US 2010/0210649 A1, filed December 21, 2007. View Source
